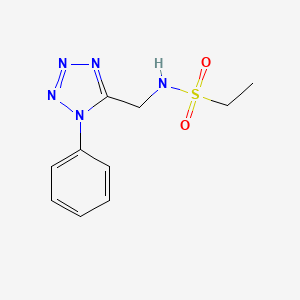

N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

CAS No.: 921124-40-5

Cat. No.: VC4132546

Molecular Formula: C10H13N5O2S

Molecular Weight: 267.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921124-40-5 |

|---|---|

| Molecular Formula | C10H13N5O2S |

| Molecular Weight | 267.31 |

| IUPAC Name | N-[(1-phenyltetrazol-5-yl)methyl]ethanesulfonamide |

| Standard InChI | InChI=1S/C10H13N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

| Standard InChI Key | ZZDIECRMTLJKLB-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 |

| Canonical SMILES | CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₃N₅O₂S, with a molecular weight of 267.31 g/mol. Key structural elements include:

-

A 1-phenyl-1H-tetrazole moiety, known for hydrogen-bonding capabilities.

-

An ethanesulfonamide group (-SO₂NH₂) that enhances solubility and target interaction potential .

Table 1: Physicochemical Properties

The tetrazole ring’s aromaticity and the sulfonamide’s electron-withdrawing properties create a dipole moment favorable for crystallinity, as seen in analogous structures .

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized via a Ugi-azide multicomponent reaction (MCR), which combines:

-

Propargylamine

-

Benzaldehyde derivatives

-

Trimethylsilyl azide (TMSN₃)

-

Ethanesulfonamide precursors

A representative protocol involves:

-

Iminium ion formation via condensation of propargylamine and benzaldehyde.

-

Sulfonamide coupling using ethanesulfonyl chloride under basic conditions.

Table 2: Solvent Effects on Synthesis Yield

Methanol optimizes yield (58%) due to its polarity and ability to stabilize intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct data for this compound are unavailable, analogous 5-substituted tetrazoles show:

-

¹H NMR: Aromatic protons at δ 7.04–8.06 ppm (phenyl), methylene (-CH₂-) at δ 4.16–4.23 ppm .

-

¹³C NMR: Tetrazole carbons at δ 120–155 ppm, sulfonamide sulfur-linked carbon at δ 50–55 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

Biological Activity and Mechanisms

Though direct studies are sparse, structural analogs exhibit:

-

Antimicrobial effects: Tetrazole-sulfonamide hybrids inhibit bacterial dihydropteroate synthase (DHPS).

-

Anti-inflammatory action: Via COX-2 inhibition, with IC₅₀ values <10 μM in some derivatives .

Proposed Mechanism:

-

Tetrazole-metal coordination: Binds Zn²⁺ in metalloenzymes.

-

Hydrogen bonding: Sulfonamide NH interacts with catalytic residues .

Industrial and Pharmaceutical Applications

Drug Development

-

Scaffold for kinase inhibitors: The tetrazole mimics adenine in ATP-binding pockets .

-

Prodrug potential: pH-dependent solubility enables targeted release.

Materials Science

-

Coordination polymers: Tetrazole-metal networks for gas storage .

-

High-energy materials: Nitrogen-rich structure contributes to explosive potential .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume